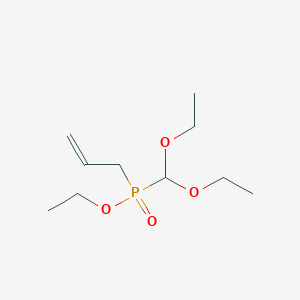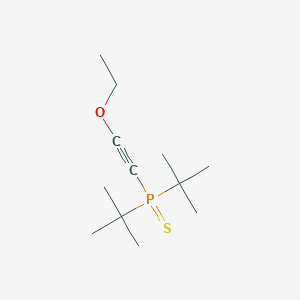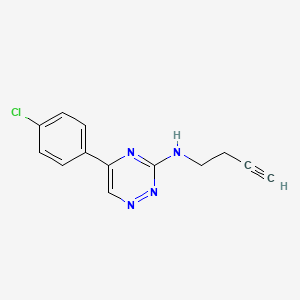
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors. For instance, the reaction between 3,3-dimethylbutanal and acetone in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as acidic or basic resins can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be utilized to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5,5-trimethylhept-2-en-4-one or 6-carboxy-2,5,5-trimethylhept-2-en-4-one.
Reduction: Formation of 6-hydroxy-2,5,5-trimethylhept-2-en-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2,4,5,6-tetramethoxychalcone
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is unique due to its specific structural arrangement and functional groups
Propriétés
| 113793-74-1 | |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-hydroxy-2,5,5-trimethylhept-2-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)6-9(12)10(4,5)8(3)11/h6,8,11H,1-5H3 |
Clé InChI |
FVWOLBPEYJPKGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C(=O)C=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)



